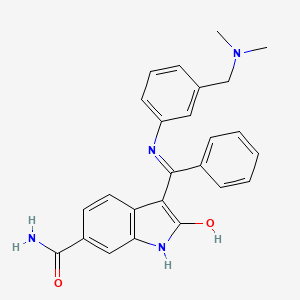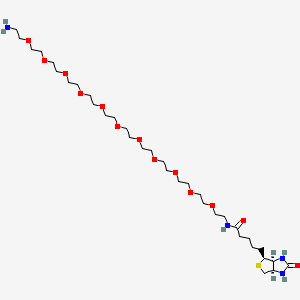
BIX02188
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIX02188 is a potent and selective inhibitor of mitogen-activated protein kinase kinase 5 (MEK5). It is primarily used in scientific research to study the MEK5/extracellular signal-regulated kinase 5 (ERK5) signaling pathway. This compound has an inhibitory concentration (IC50) of 4.3 nanomolar for MEK5 and 810 nanomolar for ERK5 .
Mechanism of Action
BIX02188, also known as (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide, is a potent and selective inhibitor of MEK5 . This compound has been used as a pharmacological tool to help elucidate the role of the MEK5/ERK5 pathway in biological systems .
Target of Action
The primary target of this compound is MEK5 , a member of the mitogen-activated protein kinase kinase family . MEK5 plays a crucial role in the MAPK/ERK pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound selectively inhibits the catalytic function of MEK5 . It blocks the phosphorylation of ERK5, a downstream target of MEK5, without affecting the phosphorylation of other closely related kinases such as ERK1/2, JNK, and p38 MAP kinases .
Biochemical Pathways
The inhibition of MEK5 by this compound affects the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cell growth and differentiation . By blocking the phosphorylation of ERK5, this compound disrupts this signaling pathway, potentially affecting the growth and survival of cells .
Result of Action
The inhibition of MEK5 and ERK5 by this compound can lead to the induction of apoptosis in certain cell types . For instance, it has been reported to induce apoptosis in cells expressing the oncogenic mutant FLT3-ITD .
Biochemical Analysis
Biochemical Properties
BIX02188 interacts with the MEK5 enzyme, inhibiting its catalytic function . It has an IC50 of 4.3 nM for MEK5 and 810 nM for ERK5 . This compound does not inhibit closely related kinases such as MEK1, MEK2, ERK2, and JNK2 .
Cellular Effects
In cellular studies, this compound has been shown to block the phosphorylation of ERK5 in activated HeLa cells, without affecting the phosphorylation of ERK1/2, JNK, and p38 MAP kinases . This selective inhibition of ERK5 phosphorylation by this compound can influence various cellular functions, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the catalytic function of MEK5, leading to a decrease in ERK5 activity . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It is known that this compound can block the phosphorylation of ERK5 in activated HeLa cells .
Metabolic Pathways
Given its role as a MEK5 inhibitor, it likely interacts with enzymes and cofactors involved in the MEK5/ERK5 signaling pathway .
Subcellular Localization
Given its role as a MEK5 inhibitor, it is likely to be found in areas of the cell where MEK5 is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIX02188 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Functionalization of the indole core: The indole core is then functionalized with various substituents to achieve the desired chemical structure. This involves reactions such as halogenation, nitration, and reduction.
Coupling reactions: The functionalized indole is coupled with other aromatic compounds through reactions like Suzuki or Heck coupling to introduce the necessary substituents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
BIX02188 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions, such as halogenation or nitration, can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or addition of hydrogen atoms.
Scientific Research Applications
BIX02188 is widely used in scientific research due to its selective inhibition of MEK5. Its applications include:
Chemistry: this compound is used as a tool compound to study the MEK5/ERK5 signaling pathway and its role in various cellular processes.
Biology: In biological research, this compound is used to investigate the effects of MEK5 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: this compound has potential therapeutic applications in diseases where the MEK5/ERK5 pathway is dysregulated, such as cancer and cardiovascular diseases.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments.
Comparison with Similar Compounds
BIX02188 is closely related to BIX02189, another selective inhibitor of MEK5. Both compounds have similar selectivity profiles, but this compound is marginally less potent than BIX02189 . Other similar compounds include:
XMD17-109: Another MEK5 inhibitor with a different chemical structure.
XMD8-92: A selective inhibitor of ERK5 with a distinct mechanism of action.
This compound stands out due to its high selectivity for MEK5 and its well-characterized inhibitory profile, making it a valuable tool in scientific research.
Properties
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPXKFOFEXJMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094614-84-2 |
Source


|
| Record name | BIX-02188 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIX-02188 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













